molecular formula C17H26O3 B14361905 Decyl 3-(furan-2-YL)prop-2-enoate CAS No. 96427-05-3

Decyl 3-(furan-2-YL)prop-2-enoate

Cat. No.: B14361905
CAS No.: 96427-05-3
M. Wt: 278.4 g/mol
InChI Key: KPLFPQIHFDZBBT-UHFFFAOYSA-N
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Description

Decyl 3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a furan ring attached to a prop-2-enoate moiety, with a decyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Decyl 3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of decyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Methyl 3-(furan-2-yl)propanoate
  • Butyl 3-(furan-2-yl)prop-2-enoate

Uniqueness

Decyl 3-(furan-2-yl)prop-2-enoate is unique due to its longer alkyl chain (decyl group), which can influence its physical and chemical properties, such as solubility and hydrophobicity. This makes it particularly suitable for applications where longer alkyl chains are desired, such as in the formulation of hydrophobic coatings or in the design of amphiphilic molecules for drug delivery .

Properties

CAS No.

96427-05-3

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

decyl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(18)13-12-16-11-10-15-19-16/h10-13,15H,2-9,14H2,1H3

InChI Key

KPLFPQIHFDZBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC1=CC=CO1

Origin of Product

United States

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